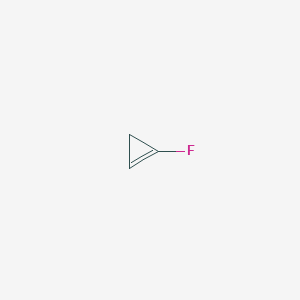
1-Fluorocycloprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluorocycloprop-1-ene is a fluorinated cyclopropene compound characterized by a three-membered carbon ring with a fluorine atom attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluorocycloprop-1-ene can be synthesized through several methods, including:
Carbene Addition: One common method involves the addition of a fluorinated carbene to an alkene. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired cyclopropene ring.
Cyclopropanation Reactions: Another approach involves cyclopropanation reactions using fluorinated reagents. These reactions often employ transition metal catalysts to facilitate the formation of the three-membered ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclopropane and cyclopropene synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, including temperature control, pressure regulation, and the use of efficient catalysts.
化学反応の分析
1-Fluorocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Addition Reactions: The strained three-membered ring of this compound makes it susceptible to addition reactions. These reactions can open the ring and form larger, more stable compounds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used.
Catalysts: Transition metal catalysts, such as palladium or rhodium complexes, are often employed in cyclopropanation and addition reactions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used for oxidation and reduction reactions, respectively.
Major Products:
Substituted Cyclopropenes: Substitution reactions yield various substituted cyclopropenes, depending on the nucleophile used.
Ring-Opened Products: Addition reactions typically result in ring-opened products, forming larger and more stable compounds.
科学的研究の応用
1-Fluorocycloprop-1-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery and development. The presence of fluorine can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry: In the materials science field, fluorinated compounds are used to develop new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-Fluorocycloprop-1-ene involves its reactivity due to the strained three-membered ring and the presence of the electronegative fluorine atom. The fluorine atom can influence the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. The strained ring structure also makes it prone to ring-opening reactions, which can lead to the formation of more stable products.
類似化合物との比較
1-Fluorocycloprop-1-ene can be compared with other similar compounds, such as:
Cyclopropane: Unlike this compound, cyclopropane lacks a fluorine atom and is less reactive due to the absence of the electronegative substituent.
Cyclopropene: Cyclopropene is similar in structure but does not contain a fluorine atom. The presence of fluorine in this compound significantly alters its reactivity and properties.
1,1-Difluorocyclopropane: This compound contains two fluorine atoms, which further increases its reactivity compared to this compound.
Uniqueness: The presence of a single fluorine atom in this compound provides a unique balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
72507-65-4 |
|---|---|
分子式 |
C3H3F |
分子量 |
58.05 g/mol |
IUPAC名 |
1-fluorocyclopropene |
InChI |
InChI=1S/C3H3F/c4-3-1-2-3/h1H,2H2 |
InChIキー |
BKGFFXQUCIPKJK-UHFFFAOYSA-N |
正規SMILES |
C1C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















